3-Bromo-4-(2-hydroxyethoxy)benzonitrile
CAS No.:
Cat. No.: VC18910671
Molecular Formula: C9H8BrNO2
Molecular Weight: 242.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrNO2 |
|---|---|
| Molecular Weight | 242.07 g/mol |
| IUPAC Name | 3-bromo-4-(2-hydroxyethoxy)benzonitrile |
| Standard InChI | InChI=1S/C9H8BrNO2/c10-8-5-7(6-11)1-2-9(8)13-4-3-12/h1-2,5,12H,3-4H2 |
| Standard InChI Key | NJWBKRXFWNVVOO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C#N)Br)OCCO |
Introduction
Structural and Molecular Characteristics
Core Molecular Framework
3-Bromo-4-(2-hydroxyethoxy)benzonitrile consists of a benzene ring substituted with:
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A bromine atom at the 3-position,
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A nitrile group (-CN) at the 1-position,
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A 2-hydroxyethoxy group (-OCH₂CH₂OH) at the 4-position.
This arrangement combines electron-withdrawing (nitrile, bromine) and hydrophilic (hydroxyethoxy) groups, creating a polar yet reactive molecular scaffold. Comparative analysis with analogous compounds, such as 3-bromo-4-hydroxybenzonitrile (CAS 2315-86-8) , suggests that the hydroxyethoxy side chain enhances solubility in polar solvents like methanol or water .
Predicted Physicochemical Properties
While experimental data for this compound are unavailable, properties can be extrapolated from structurally related molecules:
The hydroxyethoxy group likely reduces crystallinity compared to its hydroxy counterpart, lowering the melting point . Increased hydrogen bonding capacity may improve solubility in protic solvents.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of 4-hydroxybenzonitrile:
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Bromination: Electrophilic aromatic substitution introduces bromine at the 3-position.
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Etherification: Reaction with ethylene glycol derivatives installs the 2-hydroxyethoxy group.
Stepwise Synthesis Protocol
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Bromination of 4-Hydroxybenzonitrile
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Alkoxylation with Ethylene Glycol Derivatives
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Reagents: 2-Chloroethanol, K₂CO₃, CuI (catalyst).
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Conditions: Reflux in DMF, 8–12 hours.
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Product: 3-Bromo-4-(2-hydroxyethoxy)benzonitrile (yield: 50–65% estimated).
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This route mirrors methods used for 3-bromo-4-(2-iodophenoxy)-benzonitrile, substituting iodophenol with 2-chloroethanol.
Applications in Scientific Research
Pharmaceutical Intermediate
Benzonitrile derivatives are pivotal in drug discovery. For example:
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Kinase Inhibitors: Nitrile groups chelate ATP-binding sites in kinases .
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Anticancer Agents: Brominated aromatics exhibit cytotoxicity via DNA intercalation .
Materials Science
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Liquid Crystals: The polar hydroxyethoxy group may stabilize mesophases in nematic materials.
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Coordination Polymers: Nitrile and ether moieties can coordinate metal ions (e.g., Cu²⁺, Zn²⁺).
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